![molecular formula C13H11ClO2S2 B3139874 Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate CAS No. 477857-89-9](/img/structure/B3139874.png)
Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate
Overview
Description
Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate, also known as Olmesartan methyl ester, is a chemical compound that belongs to the class of angiotensin II receptor antagonists. It is widely used in scientific research for its potential therapeutic applications in various diseases, including hypertension, cardiovascular diseases, and diabetes.
Scientific Research Applications
Chemical Synthesis and Modification
Synthesis of Thiophene Derivatives : Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate, show potential in the synthesis of thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. These processes involve straightforward halogenation, O-alkylation, and hydrolysis steps, leading to high yields of the final products, which are valuable in various chemical syntheses (Corral & Lissavetzky, 1984).
Preparation of Halogenated Thiophene Derivatives : For insecticides like XR-693 and XR-906, the synthesis of halogenated 2-thiophenecarboxylic acid derivatives serves as a crucial step. This involves methods such as bromination, debromination, and chlorination, using thiophene raw materials to obtain products with selective insecticidal activity and low mammalian toxicity (Hull et al., 2007).
Molecular Structure Analysis
Crystal Structure Determination : Tetrazole derivatives containing chlorophenyl and methylsulfonyl groups have been analyzed via X-ray crystallography to understand their molecular structure and interaction within enzyme active sites. This research contributes to the development of COX-2 inhibitors (Al-Hourani et al., 2015).
Density Functional Theory Calculations : The local spin densities and oligomerization mechanism of 3-substituted thiophenes, including methylsulfanyl thiophene, have been studied using density functional theory. This research aids in understanding the electronic states and reactivity for coupling reactions in the synthesis of conjugated oligo- and polythiophenes (Ando & Ueda, 2002).
Advanced Chemical Reactions
Radical Relay Strategy in Synthesis : The photoinduced sulfonylation of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite, utilizing a radical relay strategy under visible light, represents a novel approach for generating 3-(methylsulfonyl)benzo[b]thiophenes. This method demonstrates an efficient process for synthesizing sulfonyl-containing compounds (Gong et al., 2019).
Palladium-Catalyzed Arylation : The direct arylation of (3-thiophene)S(O)Me derivatives through palladium catalysis has been developed for synthesizing arylated sulfinylthiophene derivatives. This process is notable for its low catalyst loading and tolerance to various functional groups (Jiang et al., 2018).
Mechanism of Action
Target of Action
Related compounds have shown inhibitory actions on colon cancer cells . These compounds potentially act through the HSP90 and TRAP1 mediated signaling pathway .
Mode of Action
Related compounds have been found to inhibit the proliferation of cancer cells . They potentially act through the HSP90 and TRAP1 mediated signaling pathway .
Biochemical Pathways
Related compounds have been found to act through the hsp90 and trap1 mediated signaling pathway .
Result of Action
Related compounds have shown inhibitory actions on colon cancer cells . These compounds were found to cause loss of DAPI staining in the compound treated cancerous cells, indicating nuclear disintegration .
properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S2/c1-16-13(15)12-10(7-11(17-2)18-12)8-3-5-9(14)6-4-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOCFAZPDOJOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)SC)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176293 | |
Record name | Methyl 3-(4-chlorophenyl)-5-(methylthio)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate | |
CAS RN |
477857-89-9 | |
Record name | Methyl 3-(4-chlorophenyl)-5-(methylthio)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477857-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(4-chlorophenyl)-5-(methylthio)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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